Pyrithione tert-butylamine
Overview
Description
Pyrithione tert-butylamine is an organic compound with the molecular formula C₉H₁₆N₂OS. It is a derivative of pyrithione, a well-known antimicrobial agent, and tert-butylamine, a primary amine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrithione tert-butylamine can be synthesized through the reaction of pyrithione with tert-butylamine. The reaction typically involves the nucleophilic substitution of the pyrithione’s hydroxyl group by the amine group of tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of zeolite catalysts to enhance the efficiency of the reaction. The process generally includes the direct amination of pyrithione with tert-butylamine, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyrithione tert-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: Nucleophilic substitution reactions can replace the tert-butylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrithione derivatives.
Scientific Research Applications
Pyrithione tert-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits antimicrobial properties, making it useful in studying microbial inhibition and resistance mechanisms.
Medicine: this compound is explored for its potential therapeutic applications, particularly in treating infections and skin conditions.
Industry: It is used in the formulation of antifouling paints and coatings to prevent the growth of marine organisms on submerged surfaces.
Mechanism of Action
The mechanism of action of pyrithione tert-butylamine involves its ability to disrupt cellular processes in microorganisms. It acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cell membranes. This disrupts essential metabolic processes, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrithione zinc: A coordination complex of pyrithione with zinc, commonly used in antidandruff shampoos.
Pyrithione copper: Another coordination complex, used as an antifouling agent in marine paints.
tert-Butylamine: A primary amine used in various chemical syntheses and industrial applications.
Uniqueness
Pyrithione tert-butylamine is unique due to its combined properties of pyrithione and tert-butylamine. It exhibits enhanced antimicrobial activity and stability compared to its individual components. Additionally, its ability to act as an ionophore makes it particularly effective in disrupting microbial cell functions.
Properties
IUPAC Name |
1-hydroxypyridine-2-thione;2-methylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.C4H11N/c7-6-4-2-1-3-5(6)8;1-4(2,3)5/h1-4,7H;5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUKICUKWPRLBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.C1=CC(=S)N(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048055 | |
Record name | Pyrithione tert-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33079-08-2 | |
Record name | Pyrithione tert-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRITHIONE TERT-BUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Y0H6VVE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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